An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine (CAS Number 1094218-30-0)
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine (CAS Number 1094218-30-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclobutanamine, a compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust guide for researchers. This guide covers plausible synthetic routes, predicted analytical profiles, and the potential applications of this compound, particularly focusing on its role as a building block in the development of novel therapeutics. The inclusion of the cyclobutane motif offers unique conformational constraints and metabolic stability, making this class of compounds highly valuable for lead optimization.[1][2][3][4]
Introduction: The Significance of the Arylcyclobutanamine Scaffold
Arylcyclobutanamines represent a unique class of compounds that merge the rigid, three-dimensional structure of a cyclobutane ring with the electronic and versatile properties of an aromatic system.[1] The cyclobutane moiety, in particular, is increasingly utilized in medicinal chemistry to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] Its puckered conformation can enforce specific spatial arrangements of pharmacophoric groups, leading to enhanced potency and selectivity for biological targets.[3] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve metabolic stability, a critical parameter in drug development.[4]
1-(4-Bromophenyl)cyclobutanamine, with its reactive bromine atom, serves as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wide chemical space in the pursuit of novel drug candidates.
Physicochemical Properties
Detailed experimental data for 1-(4-Bromophenyl)cyclobutanamine is not extensively documented. However, based on its structure, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Boiling Point | Predicted to be higher than its non-brominated analog due to increased molecular weight and polarity |
| pKa (of the amine) | Estimated to be in the range of 9-10, typical for a primary amine |
Synthesis and Manufacturing
A practical synthetic route to 1-(4-Bromophenyl)cyclobutanamine would likely proceed through the key intermediate, 1-(4-bromophenyl)cyclobutanol.
Synthesis of 1-(4-Bromophenyl)cyclobutanol
A plausible and documented method for the synthesis of the precursor alcohol involves the Grignard reaction between a 4-bromophenyl Grignard reagent and cyclobutanone.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanol
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Step 1: Grignard Reagent Formation. To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine.
-
Step 2: Reaction with Cyclobutanone. Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclobutanone in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Step 3: Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclobutanol.
Conversion of 1-(4-Bromophenyl)cyclobutanol to 1-(4-Bromophenyl)cyclobutanamine
Two primary methods are proposed for the conversion of the tertiary alcohol to the desired primary amine: the Ritter Reaction and a two-step oxidation/reductive amination sequence.
The Ritter reaction provides a direct route from a tertiary alcohol to an N-alkyl amide, which can then be hydrolyzed to the primary amine.[5][6] This reaction involves the formation of a stable carbocation from the alcohol in the presence of a strong acid, which is then trapped by a nitrile.[6]
Proposed Experimental Protocol: Ritter Reaction
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Step 1: Amide Formation. Dissolve 1-(4-bromophenyl)cyclobutanol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0 °C. Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining the temperature. Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
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Step 2: Hydrolysis. Carefully pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide.
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Step 3: Amide Hydrolysis. Hydrolyze the isolated amide to the primary amine by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Step 4: Purification. After neutralization, extract the product with an organic solvent. The final product, 1-(4-Bromophenyl)cyclobutanamine, can be purified by column chromatography or distillation under reduced pressure.
Caption: Proposed Ritter reaction pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanamine.
An alternative route involves the oxidation of the tertiary alcohol to the corresponding ketone, followed by reductive amination.
Proposed Experimental Protocol: Oxidation and Reductive Amination
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Step 1: Oxidation. Oxidize 1-(4-bromophenyl)cyclobutanol to 4-bromophenyl cyclobutyl ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) in an appropriate solvent like dichloromethane.
-
Step 2: Reductive Amination. The resulting ketone can be converted to the primary amine via reductive amination.[7][8][9][10] This can be achieved in a one-pot reaction by treating the ketone with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[8]
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Step 3: Purification. After an aqueous work-up, the product can be purified by standard methods as described previously.
Caption: Proposed two-step oxidation and reductive amination pathway.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the region of δ 7.0-7.6 ppm. The protons on the cyclobutane ring will appear as multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The amine proton(s) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the cyclobutane ring attached to the amine and phenyl groups will be a key signal. The other cyclobutane carbons will resonate in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[16] Fragmentation patterns would likely involve the loss of the amine group and fragmentation of the cyclobutane ring.[17][18][19]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
High-Performance Liquid Chromatography (HPLC)
Purity analysis and purification can be effectively performed using reverse-phase HPLC. A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with an additive like trifluoroacetic acid to improve peak shape.
Applications in Drug Discovery
1-(4-Bromophenyl)cyclobutanamine is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of the primary amine allows for the facile introduction of various functionalities through amide bond formation, reductive amination, and other N-functionalization reactions. The bromo-substituent is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
The rigid cyclobutane scaffold can be exploited to design molecules that fit into specific binding pockets of biological targets, potentially leading to the development of novel inhibitors or modulators of enzymes and receptors.
Caption: Versatility of 1-(4-Bromophenyl)cyclobutanamine in generating diverse lead compounds.
Safety and Handling
As with any chemical compound, 1-(4-Bromophenyl)cyclobutanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.
Conclusion
1-(4-Bromophenyl)cyclobutanamine is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The unique structural features of the arylcyclobutanamine scaffold, combined with the synthetic versatility offered by the bromine and amine functionalities, make this compound a valuable tool for researchers aiming to develop novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 1-(4-Bromophenyl)cyclobutanamine is warranted to fully explore its potential.
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